F-ara-ATP (trisodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

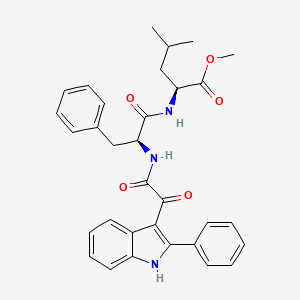

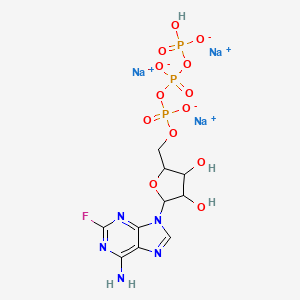

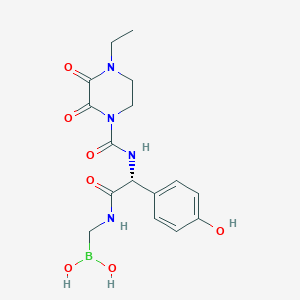

Fludarabine triphosphate trisodium, commonly referred to as F-ara-ATP trisodium, is a potent and specific inhibitor of DNA primase. It is the active metabolite of fludarabine, a nucleoside analog used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia. The compound is known for its ability to inhibit DNA synthesis, making it a valuable tool in both clinical and research settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fludarabine triphosphate trisodium involves the phosphorylation of fludarabine, which is a nucleoside analog. The process typically includes the following steps:

Phosphorylation: Fludarabine is phosphorylated to its monophosphate form by deoxycytidine kinase.

Further Phosphorylation: The monophosphate is then further phosphorylated to the diphosphate and finally to the triphosphate form.

Trisodium Salt Formation: The triphosphate form is then converted to its trisodium salt to enhance its solubility and stability.

Industrial Production Methods

Industrial production of fludarabine triphosphate trisodium involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:

Batch Processing: Large quantities of fludarabine are processed in batches to produce the triphosphate form.

Purification: The product is purified using techniques such as crystallization and chromatography to remove impurities.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

Fludarabine triphosphate trisodium undergoes several types of chemical reactions, including:

Inhibition of DNA Synthesis: It inhibits DNA synthesis by blocking DNA primase and primer RNA formation.

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the synthesis of deoxyribonucleotides from ribonucleotides.

Incorporation into DNA: It gets incorporated into DNA, leading to the termination of DNA chain elongation.

Common Reagents and Conditions

Reagents: Common reagents used in reactions involving fludarabine triphosphate trisodium include deoxycytidine kinase, ribonucleotide reductase inhibitors, and DNA polymerases.

Major Products

The major products formed from reactions involving fludarabine triphosphate trisodium include:

Inhibited DNA Synthesis: Resulting in the cessation of cell proliferation.

Apoptosis: Induction of programmed cell death in malignant cells.

Wissenschaftliche Forschungsanwendungen

Fludarabine triphosphate trisodium has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.

Biology: Employed in research on cell cycle regulation and apoptosis.

Medicine: Utilized in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia.

Industry: Applied in the development of new chemotherapeutic agents and in the study of drug resistance mechanisms

Wirkmechanismus

Fludarabine triphosphate trisodium exerts its effects primarily through the inhibition of DNA synthesis. The compound targets several key enzymes involved in DNA replication, including:

DNA Primase: Inhibits the formation of primer RNA, essential for DNA synthesis.

Ribonucleotide Reductase: Blocks the conversion of ribonucleotides to deoxyribonucleotides.

DNA Polymerase: Competes with natural nucleotides, leading to the termination of DNA chain elongation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cytarabine Triphosphate: Another nucleoside analog used in the treatment of hematological malignancies.

Gemcitabine Triphosphate: A nucleoside analog with similar mechanisms of action but used primarily in solid tumors.

Uniqueness

Fludarabine triphosphate trisodium is unique in its ability to inhibit both DNA and RNA synthesis, making it a versatile tool in cancer therapy. Its high specificity for DNA primase and its ability to induce apoptosis in malignant cells further distinguish it from other nucleoside analogs .

Eigenschaften

Molekularformel |

C10H12FN5Na3O13P3 |

|---|---|

Molekulargewicht |

591.12 g/mol |

IUPAC-Name |

trisodium;[[[5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3 |

InChI-Schlüssel |

ABCNYMXTKKBAHQ-UHFFFAOYSA-K |

Kanonische SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine](/img/structure/B10854616.png)

![benzyl (2R)-2-[[[(2R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854623.png)

![2-[(2R)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854671.png)

![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)